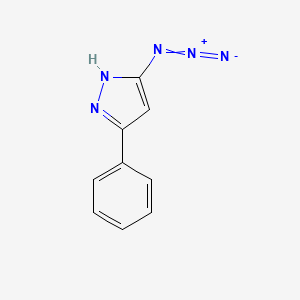

1H-Pyrazole, 3-azido-5-phenyl-

Description

Significance of the Azidopyrazole Scaffold in Heterocyclic Chemistry

The pyrazole (B372694) nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that imparts unique chemical properties and has led to its incorporation into numerous biologically active compounds. The introduction of an azido (B1232118) (-N₃) group onto the pyrazole ring creates the azidopyrazole scaffold, a versatile and highly reactive building block in organic synthesis. The azide (B81097) functional group is known for its ability to undergo a wide range of transformations, including cycloadditions, reductions to amines, and rearrangements, making azidopyrazoles valuable precursors for the synthesis of more complex nitrogen-containing heterocycles. These resulting fused-ring systems are of great interest in medicinal chemistry and materials science.

Historical Development and Current Research Landscape of Azidopyrazoles

The synthesis of azidopyrazoles has been a subject of study for several decades, with early methods focusing on the diazotization of aminopyrazoles followed by treatment with an azide salt. This classical approach remains a cornerstone of azidopyrazole synthesis. uminho.pt Current research continues to explore more efficient and greener synthetic routes. The reactivity of azidopyrazoles is a fertile area of investigation, with a particular focus on their thermal and photochemical decomposition to generate highly reactive pyrazolylnitrene intermediates. mdpi.comnih.gov These nitrenes can undergo various intramolecular rearrangements and intermolecular reactions, leading to the formation of novel heterocyclic frameworks. mdpi.comnih.gov Furthermore, the use of azidopyrazoles in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, has gained prominence for the synthesis of pyrazole-triazole hybrids. unito.it

Structure

3D Structure

Properties

CAS No. |

151914-77-1 |

|---|---|

Molecular Formula |

C9H7N5 |

Molecular Weight |

185.19 g/mol |

IUPAC Name |

5-azido-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C9H7N5/c10-14-13-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |

InChI Key |

XUHFNVVMQZYHIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)N=[N+]=[N-] |

Origin of Product |

United States |

Synthesis and Characterization of 1h Pyrazole, 3 Azido 5 Phenyl

Synthetic Methodologies

The primary and most common method for the synthesis of 1H-Pyrazole, 3-azido-5-phenyl- involves a two-step process starting from a suitable precursor.

Preparation of the Precursor: 3-Amino-5-phenyl-1H-pyrazole

The synthesis of the requisite precursor, 3-amino-5-phenyl-1H-pyrazole, can be achieved through the cyclization of an appropriate β-ketonitrile with hydrazine (B178648) hydrate. A common starting material is benzoylacetonitrile (B15868) (3-oxo-3-phenylpropanenitrile). The reaction involves the condensation of the keto group with one nitrogen of hydrazine and the nitrile group with the other, leading to the formation of the pyrazole (B372694) ring.

Conversion to 3-Azido-5-phenyl-1H-pyrazole

The conversion of 3-amino-5-phenyl-1H-pyrazole to the target azide (B81097) is typically accomplished through a diazotization reaction followed by nucleophilic substitution with an azide ion. uminho.pt The aminopyrazole is treated with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric or sulfuric acid), at low temperatures to form the corresponding diazonium salt. This intermediate is generally unstable and is immediately treated with a solution of sodium azide to yield 1H-Pyrazole, 3-azido-5-phenyl- .

Physicochemical Properties

Specific experimental data for the physicochemical properties of 1H-Pyrazole, 3-azido-5-phenyl- is not extensively reported in the literature. However, based on the properties of similar aromatic azides and substituted pyrazoles, the following can be inferred:

| Property | Inferred Value/Description |

| Molecular Formula | C₉H₇N₅ |

| Molecular Weight | 185.19 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Expected to be a solid at room temperature with a defined melting point. |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Solubility in non-polar solvents may be limited. |

| Stability | Organic azides are known to be potentially thermally sensitive and may decompose upon heating, sometimes explosively. Care should be taken during handling and storage. |

Spectroscopic Data

1H and 13C NMR Spectroscopy

1H NMR: The spectrum would be expected to show signals for the phenyl group protons (typically in the range of δ 7.2-7.8 ppm), a signal for the pyrazole C4-H proton (likely a singlet around δ 6.5-7.0 ppm), and a broad signal for the N-H proton of the pyrazole ring, the chemical shift of which would be dependent on the solvent and concentration.

13C NMR: The spectrum would show characteristic signals for the phenyl carbons and the pyrazole ring carbons. The carbon attached to the azide group (C3) would likely appear in the region of δ 150-160 ppm. nih.govcdnsciencepub.comresearchgate.netcdnsciencepub.comsci-hub.st

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the azido (B1232118) group. A strong, sharp absorption band characteristic of the asymmetric stretching vibration of the N=N=N bond is expected in the region of 2100-2160 cm⁻¹. optica.orgphotobiology.comresearchgate.netacs.org Other significant bands would include those for the N-H and C-H stretching vibrations and the aromatic C=C stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 185. A characteristic fragmentation pattern for organic azides is the loss of a molecule of nitrogen (N₂), which would result in a significant peak at m/z 157, corresponding to the pyrazolylnitrene intermediate. acs.org

Advanced Chemical Reactivity and Transformation Mechanisms of 1h Pyrazole, 3 Azido 5 Phenyl

Azide (B81097) Reactivity and Intramolecular Processes

The azide group in 3-azido-5-phenyl-1H-pyrazole is thermally labile. Upon heating, it readily undergoes decomposition, serving as a precursor to a highly reactive nitrene intermediate. This pathway unlocks a series of complex intramolecular reactions, leading to significant skeletal reorganization of the parent molecule.

C₉H₇N₅ (3-azido-5-phenyl-1H-pyrazole) → C₉H₇N₃ (5-phenyl-1H-pyrazol-3-ylnitrene) + N₂

The fate of the pyrazolylnitrene is dictated by the reaction conditions, particularly temperature and pressure, and leads to a variety of rearranged products through cyclization or ring-opening cascades.

Following its formation, the 5-phenyl-1H-pyrazol-3-ylnitrene can undergo a rapid intramolecular cyclization. The nitrene nitrogen atom attacks the adjacent C-4 position of the pyrazole (B372694) ring. This process results in a ring expansion, transforming the five-membered pyrazole heterocycle into a seven-membered dihydro-1,2,4-triazepine system. Specifically, the product formed is 5-phenyl-1,6-dihydro-1,2,4-triazepine. This rearrangement is a characteristic reaction of 3-pyrazolylnitrenes and represents a kinetically favored pathway for the stabilization of the high-energy nitrene intermediate. The reaction proceeds without the cleavage of the pyrazole ring's N-N bond.

Under more energetic conditions, such as flash vacuum pyrolysis (FVP), the 5-phenyl-1H-pyrazol-3-ylnitrene intermediate can follow a more complex reaction pathway involving ring cleavage. This cascade is initiated by the scission of the N1-N2 bond of the pyrazole ring, a process that occurs in concert with or subsequent to nitrene formation. This ring opening generates a highly unstable vinyl-diazoalkane intermediate, specifically (Z)-3-diazo-1-phenylprop-1-en-1-amine.

This transient species can then undergo a series of recyclizations. One prominent pathway involves the loss of a second molecule of N₂ from the diazo group to form a vinylnitrene, which rapidly cyclizes to form 2-phenylpyrimidine. Alternatively, the diazo intermediate can undergo a 1,5-electrocylization, followed by a [1,5]-H shift, to yield 4-phenylpyrimidine. The distribution of these products is highly dependent on the pyrolysis conditions.

The table below summarizes the products observed from the flash vacuum pyrolysis of 3-azido-5-phenyl-1H-pyrazole under specific experimental conditions.

| Pyrolysis Temperature (°C) | Pressure (Pa) | Product | Proposed Intermediate | Relative Yield (%) |

|---|---|---|---|---|

| 400 | 0.01 | 5-Phenyl-1,6-dihydro-1,2,4-triazepine | 5-Phenyl-1H-pyrazol-3-ylnitrene | Major Product |

| 750 | 0.01 | 2-Phenylpyrimidine | (Z)-3-diazo-1-phenylprop-1-en-1-amine | ~45 |

| 750 | 0.01 | 4-Phenylpyrimidine | (Z)-3-diazo-1-phenylprop-1-en-1-amine | ~30 |

| 750 | 0.01 | Benzonitrile | Fragmentation | ~25 |

Cycloaddition Reactions of the Azido (B1232118) Moiety (Click Chemistry)

In contrast to its violent thermal decomposition, the azido group of 3-azido-5-phenyl-1H-pyrazole can participate in highly controlled and efficient intermolecular reactions. The most prominent of these is the 1,3-dipolar cycloaddition with alkynes, a cornerstone reaction of "click chemistry."

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful method for covalently linking molecular fragments. 3-Azido-5-phenyl-1H-pyrazole serves as an excellent azide component in these reactions. It reacts smoothly with a wide variety of terminal alkynes in the presence of a copper(I) catalyst to afford 1,4-disubstituted-1,2,3-triazoles in high yields. These reactions are typically characterized by mild conditions, high functional group tolerance, and simple workup procedures.

The general reaction scheme is:

3-azido-5-phenyl-1H-pyrazole + R-C≡CH --(Cu(I) catalyst)--> 1-(5-phenyl-1H-pyrazol-3-yl)-4-(R)-1H-1,2,3-triazole

This reaction provides a modular and efficient route to complex molecules where a phenylpyrazole unit is linked to another molecular scaffold (R) via a stable triazole bridge. The table below illustrates the versatility of this reaction with different alkyne partners.

| Alkyne Reactant (R-C≡CH) | Catalyst System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temp | 95 | |

| Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | Room Temp | 92 | |

| Ethynylferrocene | CuI | THF | Room Temp | 88 | |

| 1-Ethynyl-4-nitrobenzene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temp | 94 |

The mechanism of the CuAAC is distinct from the uncatalyzed thermal Huisgen cycloaddition. The key feature of the copper-catalyzed process is its exceptional regioselectivity. While thermal cycloaddition between an azide and an alkyne typically produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the CuAAC exclusively yields the 1,4-isomer.

The accepted catalytic cycle proceeds as follows:

Formation of Copper(I) Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne's terminal carbon.

Coordination and Cyclization: The 3-azido-5-phenyl-1H-pyrazole coordinates to the copper center of the acetylide complex. This is followed by a stepwise cycloaddition where the terminal nitrogen of the azide attacks the internal carbon of the acetylide. The resulting six-membered copper(III) metallacycle is a key intermediate.

Ring Contraction and Product Release: The metallacycle undergoes reductive elimination/ring contraction to form the stable 1,2,3-triazole ring and regenerate the copper(I) catalyst.

This stepwise, metal-mediated mechanism enforces a specific orientation of the reactants, ensuring that the substituent from the alkyne (R) is placed at the C-4 position of the newly formed triazole ring, and the pyrazole moiety is attached to the N-1 position. This high degree of regiocontrol is a defining advantage of the CuAAC and makes 3-azido-5-phenyl-1H-pyrazole a predictable and reliable building block in medicinal and materials chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Utility in Constructing Complex Molecular Architectures

The 1H-Pyrazole, 3-azido-5-phenyl- scaffold is instrumental in the synthesis of complex molecular architectures, particularly fused heterocyclic systems. The reactivity of the azido group, often in tandem with functional groups on the pyrazole ring, allows for the construction of polycyclic structures.

For instance, 5-amino-4-formyl-3-phenyl-1-phenyl-1H-pyrazole, a derivative accessible from the corresponding 5-azido compound via reduction, serves as a key precursor. niscpr.res.in Its condensation with various active methylene (B1212753) compounds leads to the formation of fused pyrazole systems. These reactions highlight the utility of the pyrazole backbone in creating intricate molecular frameworks like pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]quinolines. niscpr.res.in The initial azido group is crucial as it provides a synthetic handle to introduce the necessary amine functionality for these cyclization reactions.

Furthermore, pyrazole carbaldehydes, which can be derived from the pyrazole scaffold, are valuable building blocks for creating more complex and biologically active molecules. researchgate.net The strategic placement of the phenyl and azido groups on the pyrazole ring offers multiple points for diversification, enabling the synthesis of a wide array of complex structures. For example, pyrazole C-3 carbaldehydes can be transformed into pyrazole-annulated molecular architectures through reactions like desulfurization. acs.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful metal-free click chemistry reaction that has gained significant traction in various fields. nih.gov This reaction involves the [3+2] cycloaddition of an organic azide with a strained cycloalkyne, such as a cyclooctyne, to form a triazole. nih.gov The high reactivity of this transformation is attributed to the ring strain of the cycloalkyne, which significantly lowers the activation energy of the cycloaddition. nih.gov

While specific studies on the SPAAC reactivity of 1H-Pyrazole, 3-azido-5-phenyl- are not extensively documented, the general principles of SPAAC are applicable. The azide group on the pyrazole ring can react with strained alkynes like cyclooctynes to yield pyrazole-triazole hybrid molecules. nih.govnih.gov The reaction rate and efficiency can be influenced by the structure of the cycloalkyne and the electronic properties of the azide. nih.govrsc.org For example, the use of benzocyclononynes in SPAAC reactions has shown competitive reactivity towards azides. researchgate.net Secondary interactions within the reactants, such as those involving a boronic acid group, can accelerate the cycloaddition and control regioselectivity. rsc.orgchemrxiv.org

The versatility of SPAAC allows for its application in bioconjugation, materials science, and medicinal chemistry, making 1H-Pyrazole, 3-azido-5-phenyl- a potentially valuable reagent for these applications. nih.gov

Metal-Free Cycloaddition Reactions

Beyond SPAAC, 1H-Pyrazole, 3-azido-5-phenyl- can participate in other metal-free cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition is a fundamental reaction where an azide reacts with a dipolarophile, such as an alkyne or alkene, to form a five-membered heterocycle. organic-chemistry.org In the absence of a metal catalyst, these reactions are typically thermally initiated.

The azide group of 1H-Pyrazole, 3-azido-5-phenyl- can react with various dipolarophiles without the need for a metal catalyst. For example, the reaction of azides with enaminones can lead to the formation of 1,2,3-triazoles. researchgate.net Similarly, cycloadditions with nitrile oxides or diazocarbonyl derivatives can produce isoxazoles and pyrazoles, respectively. nih.gov The reactivity of these 1,3-dipoles can vary, allowing for sequential cycloadditions. nih.gov

These metal-free approaches are advantageous as they avoid potential contamination with toxic metal catalysts, which is particularly important in the synthesis of biologically active compounds. nih.gov

Other 1,3-Dipolar Cycloadditions Involving Azides

The azido group is a versatile 1,3-dipole and can react with a variety of dipolarophiles beyond alkynes and alkenes. While specific examples involving 1H-Pyrazole, 3-azido-5-phenyl- are limited, the general reactivity of organic azides suggests potential for other cycloaddition reactions.

For instance, azides can react with nitriles to form tetrazoles, although this reaction often requires a catalyst. The reaction of azides with enaminones has been studied computationally and can lead to the synthesis of 1,2,3-triazoles. researchgate.net Furthermore, the cycloaddition of azides with β-dicarbonyl compounds can be used to synthesize various pyrazole derivatives. nih.gov The reaction of vinyl azides with aldehydes and tosylhydrazine provides a route to 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org

These alternative 1,3-dipolar cycloadditions expand the synthetic utility of 1H-Pyrazole, 3-azido-5-phenyl-, allowing for the creation of a diverse range of heterocyclic compounds.

Nucleophilic and Electrophilic Reactions of the Azido Group

The azido group in 1H-Pyrazole, 3-azido-5-phenyl- can undergo reactions other than cycloadditions. The terminal nitrogen of the azide is nucleophilic, while the central nitrogen is electrophilic.

Nucleophilic Reactions: The azide ion itself is a potent nucleophile and can participate in SN2 and nucleophilic acyl substitution reactions. masterorganicchemistry.com While the azido group in an aryl azide is generally less reactive as a nucleophile, it can be reduced to a primary amine. This transformation is highly valuable as it provides a route to 5-amino-3-phenyl-1H-pyrazole, a key intermediate for synthesizing more complex heterocyclic systems. niscpr.res.in

Electrophilic Reactions: The azide group can also exhibit electrophilic character. For instance, in the presence of a Lewis acid, heteroaryl azides can generate electrophilic nitrenium ions. researchgate.net

A key reaction of the azido group is its reduction to an amine. For example, 5-azido-4-formyl-3-methyl-1-phenyl-1H-pyrazole can be reduced to the corresponding 5-amino derivative using hydrogen sulfide. niscpr.res.in This amine can then be used in subsequent condensation reactions to build fused heterocyclic rings. niscpr.res.in

Functional Group Interconversions on the Pyrazole Ring System

Reactions at the Phenyl Substituent

The phenyl group at the C5 position of the pyrazole ring can undergo various functional group interconversions, typical of aromatic rings. These reactions allow for the modification of the molecule's properties and provide further opportunities for diversification.

Post-cyclization modifications are a common strategy for functionalizing pyrazole-containing compounds. For example, Suzuki cross-coupling reactions have been used to introduce aryl moieties at various positions of pyrazolo[1,5-a]pyrimidines, which are synthesized from aminopyrazole precursors. mdpi.com While not directly on the C5-phenyl group of the parent pyrazole, this demonstrates the feasibility of such transformations on phenyl-substituted pyrazole systems.

The ability to functionalize the phenyl ring adds another layer of complexity and potential for creating a diverse library of compounds based on the 1H-Pyrazole, 3-azido-5-phenyl- scaffold.

Data Tables

Table 1: Examples of Fused Heterocycles from Aminopyrazole Precursors Data derived from the condensation of 5-amino-4-formyl-3-phenyl-1-phenyl-1H-pyrazole with active methylene compounds. niscpr.res.in

| Product | Reactant 2 |

|---|---|

| Pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidines | 1,3-Diaryl-4,6-dioxo-2-thioxohexahydropyrimidines |

| Dipyrazolopyridines | 3-Methyl-1-phenyl-1H-2-pyrazolin-5-one |

| Pyrazolo[3,4-b]quinolines | Dimedone or Cyclohexanone |

Table 2: Types of 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Product |

|---|---|---|

| Azide | Strained Alkyne (e.g., Cyclooctyne) | Triazole (SPAAC) nih.gov |

| Azide | Alkyne | Triazole (Huisgen Cycloaddition) organic-chemistry.org |

| Azide | Enaminone | 1,2,3-Triazole researchgate.net |

| Azide | Nitrile Oxide | Isoxazole nih.gov |

Precursor for Fused Heterocyclic Systems

As highlighted in the previous sections, 1H-Pyrazole, 3-azido-5-phenyl- is a versatile precursor for the synthesis of various fused heterocyclic systems. Through the reactivity of the azide (B81097) group and its conversion to an amine, a diverse array of bicyclic and polycyclic aromatic compounds can be constructed, including pyrazolo[1,5-a]pyrimidines, pyrazolo-triazoles, and potentially other novel ring systems. semanticscholar.orgniscpr.res.inresearchgate.netrsc.orgresearchgate.net

An examination of the synthetic pathways leading to 1H-Pyrazole, 3-azido-5-phenyl- and its analogs reveals a variety of sophisticated chemical strategies. These methods can be broadly categorized into two main approaches: the introduction of the azide functionality onto a pre-existing pyrazole (B372694) ring, and the construction of the pyrazole ring with the azide group already incorporated into one of the precursors. This article delineates these methodologies, focusing on the core chemical principles and reaction mechanics involved.

Applications in Advanced Materials Science

Integration of Azidopyrazole Moieties into Polymeric Architectures

The presence of the azido (B1232118) group in 1H-Pyrazole, 3-azido-5-phenyl- makes it an ideal candidate for incorporation into various polymeric structures through "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it a powerful tool for polymer synthesis and modification. The resulting triazole linkage is highly stable, providing robust connections within the polymer framework.

The integration of azidopyrazole moieties can be envisioned in several ways:

Pendant Functional Groups: 1H-Pyrazole, 3-azido-5-phenyl- can be reacted with polymers containing alkyne side chains. This post-polymerization modification strategy allows for the precise introduction of the pyrazole (B372694) unit, imparting its specific optical and electronic properties to the final polymer.

Polymer Chain Growth: The bifunctional nature of a suitably modified 3-azido-5-phenyl-1H-pyrazole could allow it to act as a monomer in step-growth polymerization reactions. For instance, a di-alkyne monomer could be co-polymerized with the diazide of a bis(3-azido-5-phenyl-1H-pyrazole) derivative to create a polytriazole backbone with pendant phenyl-pyrazole units.

Cross-linking Agents: The azide (B81097) group can also participate in thermal or photochemical cross-linking reactions. Upon heating or irradiation, the azide can decompose to form a highly reactive nitrene, which can then undergo various insertion or addition reactions to form covalent bonds with adjacent polymer chains. This process can be utilized to create cross-linked polymer networks with enhanced thermal and mechanical stability.

The incorporation of the 3-azido-5-phenyl-1H-pyrazole moiety is expected to influence the properties of the resulting polymers in several ways. The rigid, aromatic nature of the pyrazole and phenyl rings can enhance the thermal stability and mechanical strength of the polymer. Furthermore, the inherent fluorescence of the pyrazole core could lead to the development of emissive polymers for applications in sensors or organic electronics.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org The structure of 1H-Pyrazole, 3-azido-5-phenyl- offers several features that make it an interesting building block for supramolecular assemblies.

Hydrogen Bonding: The N-H proton of the pyrazole ring can act as a hydrogen bond donor, while the other nitrogen atom can act as a hydrogen bond acceptor. This allows for the formation of self-assembled chains, rings, or more complex architectures.

π-π Stacking: The phenyl ring and the pyrazole ring are both aromatic systems capable of engaging in π-π stacking interactions. These interactions can play a significant role in directing the self-assembly of molecules in the solid state or in solution.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring can coordinate to metal ions, leading to the formation of metallo-supramolecular structures. The specific geometry of the resulting complex will depend on the coordination preferences of the metal ion and the steric hindrance of the substituents on the pyrazole ring.

The self-assembly of 1H-Pyrazole, 3-azido-5-phenyl- and its derivatives could lead to the formation of materials with interesting properties, such as liquid crystals, gels, or porous solids. The azide group can also be used as a reactive handle to further functionalize these supramolecular assemblies after their formation. For example, the azide can be used to "click" other molecules onto the surface of a self-assembled monolayer, providing a way to create complex, functional interfaces.

Development of Functional Materials

The unique combination of a photoactive pyrazole core and a reactive azide group in 1H-Pyrazole, 3-azido-5-phenyl- makes it a promising candidate for the development of a variety of functional materials.

Pyrazole derivatives, particularly pyrazolines, are well-known for their strong fluorescence and have been extensively investigated for their use in organic light-emitting diodes (OLEDs). researchgate.net These compounds often exhibit high quantum yields and good charge-transporting properties, making them suitable for use as emitters or host materials in the emissive layer of an OLED. researchgate.net

The photophysical properties of pyrazole derivatives can be tuned by modifying the substituents on the pyrazole ring. The introduction of a phenyl group at the 5-position of the pyrazole ring in 1H-Pyrazole, 3-azido-5-phenyl- is expected to influence the emission wavelength and quantum efficiency. The azide group, while not directly contributing to the fluorescence, can serve as a versatile functional handle. For instance, it allows for the covalent attachment of the pyrazole chromophore to a polymer backbone or a charge-transporting molecule via click chemistry. This can prevent phase separation and aggregation-induced quenching in the solid state, leading to improved device performance and stability.

| Compound Class | Potential Role in OLEDs | Key Properties |

| Pyrazoline Derivatives | Emitters, Hole-Transporting Materials | Strong fluorescence, high hole-transport efficiency researchgate.net |

| Carbazole Derivatives | Host Materials, Emitters | High triplet energy, good hole-transporting properties mdpi.comnih.gov |

| Terpyridine Derivatives | Electron-Transporting Materials, Host Materials | Excellent electron transport properties, strong binding affinity acs.org |

Interactive Data Table: This table summarizes the roles and key properties of different classes of compounds used in OLEDs, providing context for the potential application of pyrazole derivatives like 1H-Pyrazole, 3-azido-5-phenyl-.

While specific data for 1H-Pyrazole, 3-azido-5-phenyl- is not available, the general properties of pyrazole derivatives suggest its potential as a blue-emitting material. The development of efficient and stable blue emitters remains a significant challenge in OLED technology. nih.gov The ability to incorporate this pyrazole derivative into a larger molecular or polymeric structure via the azide group could offer a promising strategy to address this challenge.

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, often exhibit synergistic properties that are not present in the individual components. The azide functionality of 1H-Pyrazole, 3-azido-5-phenyl- provides a convenient route for the creation of such hybrid materials.

For example, the azide group can be used to covalently attach the pyrazole molecule to the surface of inorganic nanoparticles, such as silica, titania, or quantum dots. This can be achieved by first functionalizing the nanoparticle surface with alkyne groups and then performing a CuAAC reaction with the azidopyrazole. The resulting hybrid material would combine the processability and functionality of the organic pyrazole with the unique optical, electronic, or catalytic properties of the inorganic nanoparticle.

Such hybrid materials could find applications in a variety of fields:

Sensors: The fluorescence of the pyrazole moiety could be sensitive to the local environment, allowing the hybrid material to act as a sensor for specific analytes.

Catalysis: If the inorganic nanoparticle is a catalyst, the organic layer can be used to modify its selectivity or to provide a scaffold for the attachment of other catalytic groups.

Biomedical Applications: Hybrid nanoparticles functionalized with pyrazole derivatives could be explored for applications in bioimaging or drug delivery, although this falls outside the direct scope of materials science.

The development of new hybrid materials based on hyperbranched polymers and metal nanoparticles has also been reported, showcasing the versatility of combining organic polymers with inorganic components to achieve desired functionalities, such as antimicrobial properties. mdpi.com This further highlights the potential for creating novel hybrid materials by integrating molecules like 1H-Pyrazole, 3-azido-5-phenyl- into composite structures.

Exploration of Biological Activities and Mechanistic Insights of 1h Pyrazole, 3 Azido 5 Phenyl Derivatives

Design and Synthesis of Derivatives for Biological Evaluation

The development of biologically active pyrazole (B372694) derivatives begins with the rational design and synthesis of compound libraries for screening. Synthetic strategies are often designed to allow for diverse substitutions on the pyrazole core, enabling a thorough investigation of how different functional groups impact biological activity. nih.gov A common approach involves the reaction of 1,3-diaryl-2-propene-1-one compounds (chalcones) with hydrazines to form the pyrazole ring. tsijournals.com Other methods include multi-step syntheses starting from materials like methyl ketones or N-aryl-cyanoacetamides to build the desired substituted pyrazole framework. nih.govekb.eg These synthetic routes are crucial for creating a range of derivatives where substituents at the N1, C3, and C5 positions can be systematically varied for biological evaluation. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic potential of lead compounds. For 1,3,5-trisubstituted-1H-pyrazole derivatives, SAR analyses have revealed key structural features that govern their biological effects. rsc.org

Substituents on Phenyl Rings: The nature and position of substituents on the phenyl rings at the C3 and C5 positions significantly influence activity. For instance, in anticancer studies, the presence of chlorophenyl, thiazole, and sulfonamide groups has been shown to enhance cytotoxicity. rsc.orgnih.gov In a series of 3,5-diaryl-1H-pyrazoles, analogs bearing electron-withdrawing groups on one aryl ring and electron-donating groups on the other demonstrated significant growth-inhibitory activities. nih.gov

N1 Position Substitution: Modification at the N1 position of the pyrazole ring also plays a critical role. The introduction of different lipophilic moieties, such as methyl or phenyl groups, can lead to a decrease in inhibitory activity against certain enzymes like meprin α and β compared to the unsubstituted analogue. nih.gov

Other Substitutions: The exploration of various other functional groups has yielded potent compounds. For example, a series of 5-phenyl-1H-pyrazole derivatives containing a niacinamide moiety was synthesized and evaluated as potential BRAF(V600E) inhibitors. nih.gov For antibacterial applications, N-(trifluoromethyl)phenyl substituted pyrazoles have shown effectiveness against resistant Gram-positive bacteria. rsc.org

| Derivative Class | Structural Feature | Impact on Biological Activity | Reference |

| 1,3,5-Trisubstituted Pyrazoles | Chlorophenyl, thiazole, sulfonamide groups | Enhanced cytotoxicity | rsc.orgnih.gov |

| 3,5-Diaryl-1H-Pyrazoles | Electron-withdrawing group on one ring, electron-donating on the other | Significant growth-inhibitory activity | nih.gov |

| 3,5-Diphenylpyrazoles | N-substitution with lipophilic groups (methyl, phenyl) | Decreased inhibitory activity against meprin α and β | nih.gov |

| 5-Phenyl-1H-Pyrazoles | Niacinamide moiety | Potent inhibition of BRAF(V600E) | nih.gov |

Molecular Docking and Ligand-Enzyme Interactions

Molecular docking is a computational tool used to predict the binding modes and affinities of ligands within the active sites of biological targets. This approach provides valuable insights into ligand-enzyme interactions, guiding the rational design of more potent and selective inhibitors. nih.govnih.gov

Studies on pyrazole derivatives have successfully used molecular docking to elucidate their mechanisms of action. For example, docking studies confirmed the high binding affinity of certain 1,3,5-trisubstituted-1H-pyrazole derivatives to the anti-apoptotic protein Bcl-2, identifying key hydrogen bonding interactions responsible for their activity. nih.gov In another study, a series of 5-phenyl-1H-pyrazole derivatives were evaluated as BRAF(V600E) inhibitors, and molecular docking of the most active compound, 5h, was performed to determine its probable binding mode within the enzyme's active site. nih.gov

Docking analyses have also been applied to understand the potential of pyrazole derivatives as inhibitors of other protein kinases, such as VEGFR-2, Aurora A, and CDK2. nih.govnih.gov These studies revealed that the derivatives could dock deeply within the binding pockets of these proteins, forming crucial hydrogen bonds and exhibiting favorable binding energies, which suggests their potential as inhibitors. nih.govnih.govresearchgate.net

| Derivative | Target Enzyme/Protein | Binding Energy (kJ/mol) | Key Findings | Reference |

| Compound 10b / 10c | Bcl-2 | Not Specified | High binding affinity confirmed through key hydrogen bond interactions. | nih.gov |

| Compound 5h | BRAF(V600E) | Not Specified | Docking explored the probable binding mode in the active site. | nih.gov |

| Compound 1b | VEGFR-2 (2QU5) | -10.09 | Potential inhibitor with deep binding in the active pocket. | nih.gov |

| Compound 1d | Aurora A (2W1G) | -8.57 | Potential inhibitor with favorable binding energy. | nih.gov |

| Compound 2b | CDK2 (2VTO) | -10.35 | Exhibited minimum binding energy, suggesting strong inhibition potential. | nih.gov |

| Substituted Pyrazoles | GlcN-6-P | Not Specified | Docking explored binding affinity related to antimicrobial activity. | tsijournals.com |

Mechanisms of Action in Cellular and Molecular Contexts

The therapeutic effects of 1H-pyrazole derivatives stem from their ability to modulate various cellular and molecular pathways. Their mechanisms of action often involve direct enzyme inhibition, disruption of microbial processes, or induction of cellular damage in pathogenic or cancerous cells.

Enzyme Inhibition Studies (e.g., BRAF(V600E), acrosin, DPP-4, HMGCS2)

A primary mechanism through which pyrazole derivatives exert their biological effects is the inhibition of specific enzymes. They have been investigated as inhibitors of a wide range of enzymes implicated in diseases like cancer and diabetes.

BRAF(V600E) Inhibition: A series of novel 5-phenyl-1H-pyrazole derivatives were synthesized as potential BRAF(V600E) inhibitors. Compound 5h emerged as the most potent, with an IC50 value of 0.33 μM for BRAF(V600E) and showed significant antiproliferative activity against melanoma cell lines. nih.gov

DPP-4 Inhibition: A pyrazole-triazole derivative demonstrated significant anti-diabetic potential with a potent inhibitory effect against the dipeptidyl peptidase-4 (DPP-4) enzyme, showing an IC50 of 4.54 nM. ekb.eg

Other Enzyme Targets: Pyrazole derivatives have shown inhibitory activity against numerous other enzymes. Certain derivatives act as inhibitors of the anti-apoptotic protein Bcl-2, promoting cancer cell death. nih.gov Others have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govresearchgate.net Additionally, specific pyrazole scaffolds have been developed as selective inhibitors for enzymes such as JNK3, implicated in neurodegenerative diseases, and bacterial enzymes like DapE, a target for new antibiotics. nih.govnih.gov

| Enzyme Target | Inhibitory Pyrazole Derivative | IC50 Value | Therapeutic Area | Reference |

| BRAF(V600E) | Compound 5h (a 5-phenyl-1H-pyrazole) | 0.33 μM | Cancer | nih.gov |

| DPP-4 | Pyrazole-triazole derivative IV | 4.54 nM | Diabetes | ekb.eg |

| JNK3 | Compound 8a | 227 nM | Neurodegenerative Diseases | nih.gov |

| CDK-9 | 3,5-diaminopyrazole-1-carboxamide XIII | 0.16 µM | Cancer | researchgate.net |

| Meprin α | 3,5-diphenylpyrazole 7a | Low nanomolar range | Not Specified | nih.gov |

Antimicrobial Mechanisms (e.g., antibacterial, antifungal)

Derivatives of 1H-pyrazole exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. Their mechanisms often involve the inhibition of essential microbial enzymes or the disruption of structures like biofilms. nih.govnih.gov

Several studies have reported the synthesis of 1,3,5-trisubstituted-1H-pyrazoles with significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the fungus Candida albicans. tsijournals.com The proposed mechanism for some of these compounds is the inhibition of the GlcN-6-P enzyme. tsijournals.com

Other research has focused on developing pyrazoles that target bacterial resistance mechanisms. N-(trifluoromethyl)phenyl substituted pyrazoles are not only effective growth inhibitors of antibiotic-resistant bacteria like MRSA but can also prevent biofilm formation and eradicate pre-formed biofilms. rsc.org Another targeted approach involves designing pyrazole thioether scaffolds to inhibit the bacterial enzyme DapE, which is crucial for bacterial cell wall synthesis, presenting a novel antibiotic strategy. nih.gov

| Derivative Class | Target Microbe(s) | MIC Value | Proposed Mechanism | Reference |

| 1,3,5-Trisubstituted Pyrazole (2d) | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Not specified (promising activity) | Inhibition of GlcN-6-P enzyme | tsijournals.com |

| Trifluorophenyl-substituted Pyrazole (27) | S. aureus (including MRSA) | As low as 0.39 μg/ml | Not Specified | nih.gov |

| N-(trifluoromethyl)phenyl Pyrazoles | MRSA, Enterococcus faecalis | Not Specified | Broad-range inhibition; prevents/eradicates biofilms | rsc.org |

| 4-arylazo-3,5-diamino-1H-pyrazoles | Pseudomonas aeruginosa | Not Specified | Stimulates activity of phosphodiesterase BifA, dispersing biofilms | nih.gov |

DNA Damage Induction Mechanisms

In the context of cancer therapy, a key mechanism of action for some 1H-pyrazole derivatives is the induction of DNA damage, leading to cell cycle arrest and apoptosis. rsc.org Studies have shown that certain 1,3,5-trisubstituted-1H-pyrazole derivatives can induce significant DNA damage in cancer cells. nih.gov

The comet assay, a method for detecting DNA strand breaks, has been used to provide evidence for this mechanism. Treatment of cancer cell lines with compounds such as 6c, 8, 10b, and 10c resulted in an increased comet tail length, indicating a high percentage of DNA damage. rsc.orgnih.gov This genotoxic stress, caused by DNA strand breaks, is a potent trigger for apoptosis. nih.gov This mechanism is further supported by findings that some 3,5-diaryl-1H-pyrazole derivatives induce apoptosis through the mitochondrial pathway, which involves the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, ultimately leading to DNA fragmentation. nih.gov

Antioxidant and Anti-inflammatory Mechanisms

The therapeutic potential of pyrazole derivatives is frequently linked to their antioxidant and anti-inflammatory properties. The mechanisms underlying these activities are multifaceted and often interconnected. During inflammatory processes, the body produces an excess of reactive oxygen species (ROS), such as hydroxyl radicals and superoxide anions, which can lead to oxidative stress and tissue damage. nih.govjournalcra.com Antioxidants can neutralize these free radicals, thereby mitigating the inflammatory cascade. journalcra.comresearchgate.net

Table 1: Postulated Mechanisms of Action for Pyrazole Derivatives

| Mechanism | Description | Relevant Findings |

|---|---|---|

| Antioxidant Activity | Neutralization of reactive oxygen species (ROS) and other free radicals produced during inflammation, preventing cellular damage. nih.govresearchgate.net | Pyrazole and pyrazoline derivatives have demonstrated strong inhibition of lipid peroxidation. nih.gov |

| Enzyme Inhibition | Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). | While common for many NSAIDs, some pyrazole derivatives show potent anti-inflammatory effects without significant COX/LOX inhibition. nih.gov |

| Lipophilicity-Dependent Action | The anti-inflammatory effect is correlated with the compound's lipophilicity, influencing its distribution and interaction with cellular targets. | A direct relationship was found between the calculated logP (a measure of lipophilicity) and the reduction of edema for a class of phenyl-pyrazolone derivatives. nih.gov |

Photochemical Processes of Azidopyrazoles

Photo-induced Decomposition and Rearrangements

The primary photochemical event for 1H-Pyrazole, 3-azido-5-phenyl- upon irradiation with UV light is the decomposition of the azide (B81097) moiety. This process involves the irreversible extrusion of a molecule of dinitrogen (N₂), a highly favorable step due to the formation of the very stable N≡N triple bond. This decomposition generates a high-energy, electron-deficient intermediate known as a nitrene: 3-nitreno-5-phenyl-1H-pyrazole.

The fate of this pyrazolylnitrene intermediate is dictated by its electronic state (singlet or triplet) and the surrounding environment. However, the predominant and most significant reaction pathway is a ring contraction rearrangement. Research findings indicate that the singlet nitrene, which is typically formed directly upon photolysis, undergoes a rapid intramolecular cyclization. The nitrene nitrogen attacks the C4 position of the pyrazole (B372694) ring, forming a highly strained, transient bicyclic azirine intermediate.

The efficiency and product distribution of this photochemical rearrangement can be influenced by reaction conditions such as the solvent and irradiation wavelength. In inert solvents like acetonitrile (B52724) or benzene, the ring contraction to the cyanoimidazole derivative is the major pathway.

Table 7.1.1: Products from the Photolysis of 1H-Pyrazole, 3-azido-5-phenyl- This interactive table summarizes the primary products and key intermediates in the photochemical rearrangement.

| Starting Material | Photolysis Condition | Key Intermediate | Major Product | Product Class |

| 1H-Pyrazole, 3-azido-5-phenyl- | UV Irradiation (e.g., 254 nm) in Acetonitrile | 3-Nitreno-5-phenyl-1H-pyrazole (Singlet) | 2-Amino-4(5)-phenyl-5(4)-cyanoimidazole | Cyanoimidazole |

| 1H-Pyrazole, 3-azido-5-phenyl- | UV Irradiation in Methanol | 3-Nitreno-5-phenyl-1H-pyrazole (Singlet) | 2-Amino-4(5)-phenyl-5(4)-cyanoimidazole | Cyanoimidazole |

Excited State Chemistry of Azidopyrazoles

The photochemical transformations of 1H-Pyrazole, 3-azido-5-phenyl- are governed by the behavior of its electronically excited states, which can be investigated using time-resolved spectroscopic techniques like nanosecond laser flash photolysis (LFP). Upon absorption of a UV photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

For aromatic azides like 3-azido-5-phenyl-1H-pyrazole, the S₁ state is typically of a π,π* character. From this S₁ state, the molecule has several potential decay pathways:

Direct Decomposition: The excited singlet azide can undergo extremely rapid (femtosecond to picosecond timescale) extrusion of N₂ to directly yield the singlet nitrene. This is often the most efficient pathway for many aromatic azides and proceeds in a concerted or near-concerted fashion.

Intersystem Crossing (ISC): The S₁ state can undergo intersystem crossing to the corresponding triplet state (T₁). This process populates the lowest excited triplet state of the azide. The T₁ state is longer-lived than the S₁ state and can be directly observed by LFP as a transient absorption. This triplet azide can then decay to form the triplet nitrene, which has different reactivity (more radical-like) compared to its singlet counterpart.

LFP studies on related aryl azides have successfully characterized these transient species. For instance, irradiation of an azidopyrazole would be expected to show a transient absorption spectrum attributable to the triplet azide (T₁), which would then decay on a nanosecond to microsecond timescale. The decay of this T₁ signal would be concurrent with the growth of a new absorption signal corresponding to the triplet pyrazolylnitrene. The triplet nitrene is typically much longer-lived and can be quenched by oxygen or other radical traps. The singlet nitrene, due to its extremely short lifetime and rapid rearrangement, is often not directly observable with nanosecond LFP techniques.

Table 7.2.1: Spectroscopic Data of Transient Species in Azidopyrazole Photolysis This interactive table presents typical data obtained from laser flash photolysis studies of related aromatic azides.

| Transient Species | Precursor State | Typical λmax (nm) | Typical Lifetime (τ) | Observation Method |

| Triplet Azide (T₁) | Excited Singlet (S₁) | 350 - 450 | 10 ns - 1 µs | Laser Flash Photolysis |

| Triplet Nitrene (T) | Triplet Azide (T₁) | 300 - 400 | 1 µs - 100 µs | Laser Flash Photolysis |

| Singlet Nitrene (S) | Excited Singlet (S₁) | Not directly observed | < 1 ns | Inferred from product analysis |

Applications in Photochemical Synthesis

The photo-induced ring contraction of 3-azidopyrazoles serves as a powerful and elegant method in synthetic organic chemistry. The transformation of 1H-Pyrazole, 3-azido-5-phenyl- into 2-amino-4(5)-phenyl-5(4)-cyanoimidazole exemplifies this utility. This photochemical reaction provides a direct and efficient route to highly functionalized imidazole (B134444) derivatives, which are important structural motifs in medicinal chemistry and materials science.

The key advantages of this photochemical application include:

Access to Complex Scaffolds: It allows for the synthesis of substituted cyanoimidazoles that are often difficult to prepare using traditional multi-step thermal reactions.

Mild Reaction Conditions: The reaction is initiated by light at or near ambient temperature, avoiding the need for harsh reagents or high temperatures that could decompose sensitive functional groups elsewhere in a molecule.

High Efficiency: The extrusion of dinitrogen is a powerful thermodynamic driving force, often leading to clean reactions with high chemical yields of the desired rearranged product.

Therefore, the photolysis of 3-azidopyrazoles is not merely a mechanistic curiosity but a practical synthetic tool. It enables chemists to leverage light energy to forge complex molecular architectures from readily accessible pyrazole precursors, demonstrating a clear application of fundamental photochemical principles to advanced chemical synthesis.

Future Research Directions and Emerging Paradigms for 1h Pyrazole, 3 Azido 5 Phenyl

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of 1H-Pyrazole, 3-azido-5-phenyl- and its derivatives is pivotal for their exploration. Future research is increasingly focused on developing synthetic pathways that are not only efficient but also selective and environmentally sustainable.

A primary and established route to azidopyrazoles involves the transformation of an amino group. beilstein-journals.org The synthesis typically starts from 3-Amino-5-phenylpyrazole. sigmaaldrich.com This precursor undergoes a diazotization reaction, often using reagents like sodium nitrite (B80452) in an acidic medium, to form a diazonium salt intermediate. This intermediate is then treated with an azide (B81097) source, such as sodium azide, to yield the target 3-azido-5-phenyl-1H-pyrazole.

Emerging research aims to refine this process. Modern diazotization conditions, such as the use of tert-butyl nitrite (t-Bu-ONO) and trimethylsilyl (B98337) azide (TMS-N3), are being explored to improve yields, regioselectivity, and safety, as they can often be performed under milder conditions. nih.gov Another approach focuses on "one-pot" strategies that render the isolation of potentially hazardous azide intermediates unnecessary. beilstein-journals.org

Sustainability in these syntheses is being addressed by exploring greener solvents, reducing the use of hazardous reagents, and developing catalytic methods. For instance, moving away from stoichiometric reagents towards catalytic systems for both the pyrazole (B372694) ring formation and the introduction of the azide group is a key objective.

Table 1: Comparison of Synthetic Approaches for Azidopyrazoles

| Method | Precursor | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Classical Diazotization | 3-Aminopyrazole | NaNO₂, Acid, NaN₃ | Well-established, readily available reagents. | Potentially harsh conditions, formation of byproducts. |

| Modern Diazotization | 3-Aminopyrazole | t-Bu-ONO, TMS-N₃ | Milder conditions, improved safety and yield. nih.gov | Reagent cost and availability. |

| Solid-Phase Synthesis | Resin-bound Aminopyrazole | BF₃∙Et₂O, Isoamyl nitrite | Suitable for combinatorial chemistry, simplified purification. beilstein-journals.org | Limited analytical methods for solid-supported compounds. beilstein-journals.org |

| From Halo-pyrazoles | 3-Chloro- or 3-Bromo-pyrazole | Sodium Azide (NaN₃) | Useful for precursors where the amino group is not readily available. ijpsjournal.comresearchgate.net | Requires initial synthesis of the halogenated pyrazole. |

Advanced Computational Approaches for Predictive Design

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules like 1H-Pyrazole, 3-azido-5-phenyl-, thereby guiding experimental work. Future research will increasingly rely on these in silico methods for the rational design of new derivatives with tailored functions.

Density Functional Theory (DFT) is a key computational method used to investigate the electronic structure, stability, and tautomerism of pyrazole rings. mdpi.com For 3-azido-5-phenyl-1H-pyrazole, DFT calculations can predict the preferred tautomeric form, understand the influence of the azide and phenyl groups on the ring's aromaticity, and model its reactivity in reactions such as cycloadditions.

Molecular docking studies are another critical computational tool, particularly for designing molecules with potential biological activity. nih.gov By modeling the interaction of pyrazole derivatives with the binding sites of proteins, researchers can predict their potential as inhibitors or modulators. nih.govbohrium.com For example, docking studies on similar 3-carbonyl-5-phenyl-1H-pyrazole scaffolds have been used to design selective inhibitors of BRAF and CRAF kinases, demonstrating the predictive power of this approach. nih.gov Future work will likely involve using these methods to screen virtual libraries of 3-azido-5-phenyl-1H-pyrazole derivatives against various biological targets.

Table 2: Computational Methods in Pyrazole Research

| Computational Method | Application for 1H-Pyrazole, 3-azido-5-phenyl- | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Studying tautomeric equilibrium, electronic structure, and reactivity. mdpi.com | Prediction of the most stable tautomer, understanding substituent effects. mdpi.com |

| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes). nih.govbohrium.com | Rational design of potent and selective inhibitors. nih.gov |

| ADMET Prediction | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. bohrium.com | Early-stage filtering of compounds with poor pharmacokinetic properties. bohrium.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing non-covalent interactions and hydrogen bonding. | Understanding intermolecular interactions in materials and biological systems. |

Exploration of New Application Domains in Materials Science and Chemical Biology

The unique reactivity of the azide group makes 1H-Pyrazole, 3-azido-5-phenyl- a highly valuable building block for creating novel materials and chemical biology tools. The azide can participate in several transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form stable triazole linkages. beilstein-journals.org

In Materials Science , this compound can be used as a monomer or cross-linker to synthesize advanced polymers. By reacting with di- or poly-alkynes, it can form highly structured, nitrogen-rich polymers with potential applications as energetic materials, heat-resistant resins, or coordination polymers. mdpi.com Furthermore, the azide group allows for the functionalization of surfaces; for instance, silicon wafers or nanoparticles could be modified with alkyne groups and subsequently "clicked" with 3-azido-5-phenyl-1H-pyrazole to tailor their surface properties.

In Chemical Biology , the azide serves as a bioorthogonal handle. This allows the pyrazole scaffold to be attached to biomolecules (like proteins, nucleic acids, or lipids) that have been metabolically or synthetically tagged with an alkyne. This opens the door to creating specific molecular probes. The phenylpyrazole core is a known pharmacophore in many biologically active compounds, and attaching it to targeting moieties could lead to new therapeutic agents. nih.govresearchgate.net Additionally, the azide group's photochemical properties can be exploited; upon UV irradiation, it can generate a highly reactive nitrene intermediate, making it suitable for use in photoaffinity labeling to identify the binding partners of pyrazole-based drugs. acs.org

Table 3: Potential Applications of 1H-Pyrazole, 3-azido-5-phenyl-

| Domain | Application | Underlying Chemistry |

|---|---|---|

| Materials Science | Synthesis of nitrogen-rich polymers | Azide-alkyne cycloaddition (Click Chemistry) |

| Functionalization of surfaces | Azide-alkyne cycloaddition (Click Chemistry) | |

| Precursor for energetic materials | High nitrogen content, thermal decomposition of azide | |

| Chemical Biology | Bioorthogonal labeling and conjugation | Azide-alkyne cycloaddition (Click Chemistry) beilstein-journals.org |

| Photoaffinity labeling | Photolytic generation of a reactive nitrene from the azide group acs.org | |

| Synthesis of targeted drug conjugates | Linking the pyrazole pharmacophore to targeting ligands |

Integration with High-Throughput Screening and Combinatorial Chemistry

The structural simplicity and reactive handle of 1H-Pyrazole, 3-azido-5-phenyl- make it an ideal candidate for integration into modern drug discovery platforms like high-throughput screening (HTS) and combinatorial chemistry.

Combinatorial chemistry leverages the efficient creation of large libraries of related compounds. The 3-azido-5-phenyl-1H-pyrazole scaffold is perfectly suited for this approach. It can be used as a central building block in a divergent synthesis strategy. A library of diverse terminal alkynes can be reacted with the azide group via CuAAC, rapidly generating a large library of 1,2,3-triazole-linked pyrazole derivatives. beilstein-journals.org This can be performed efficiently using parallel synthesis techniques or on a solid support, where the pyrazole is immobilized and subsequently reacted before being cleaved for screening. beilstein-journals.orgacs.org

These generated libraries can then be subjected to High-Throughput Screening (HTS) to rapidly identify "hit" compounds with desired biological activities. acs.org For example, libraries of pyrazole-triazole hybrids could be screened against panels of kinases, proteases, or other disease-relevant enzymes. The compatibility of pyrazole-based linkers with HTS protocols has been noted, highlighting their suitability for such large-scale screening campaigns. rsc.org The identification of a pyrazole-based inhibitor of the eIF4A3 protein through HTS serves as a prime example of this powerful synergy. acs.org This integration of a versatile chemical scaffold with automated screening technologies dramatically accelerates the pace of discovery for new functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.